2-(2-Chlorophenyl)-5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one;hydrochloride
Description
Flavopiridol hydrochloride (CAS 131740-09-5) is a synthetic flavonoid derived from the Indian plant Dysoxylum binectariferum. It functions as a broad-spectrum cyclin-dependent kinase (CDK) inhibitor, competitively binding to ATP-binding sites to block CDK activity. Key targets include CDK1 (IC₅₀ = 30 nM), CDK2 (IC₅₀ = 170 nM), CDK4 (IC₅₀ = 100 nM), CDK6, and CDK9, with higher selectivity for CDK1/2/4/6 over CDK7 .
Properties
Key on ui mechanism of action |
Inhibits cyclin-dependent kinases, arresting cell division and causing apoptosis in non-small lung cancer cells. |
|---|---|
CAS No. |
131740-09-5 |
Molecular Formula |
C21H21Cl2NO5 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one;hydrochloride |
InChI |
InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3;1H/t12-,17+;/m1./s1 |
InChI Key |
LGMSNQNWOCSPIK-KELGLJHESA-N |
Isomeric SMILES |
CN1CC[C@H]([C@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl |
Canonical SMILES |
CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl |
Appearance |
Solid powder |
Other CAS No. |
131740-09-5 |
Pictograms |
Irritant |
Purity |
> 98% |
Synonyms |
Alvocidib; Alvocidib hydrochloride; Flavopiridol; HL 275; HL-275; HMR 1275; HMR-1275; L 86 8275; L86-8275; MDL 107,826A; MDL 107826A; MDL-107826A; NSC 649890.; 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis and Structural Modifications
Core Chromone Alkaloid Synthesis
The synthesis of flavopiridol hydrochloride begins with the preparation of the chromone alkaloid backbone. A pivotal method involves the condensation of 2′,6′-dihydroxyacetophenone (9 ) with aryl esters under basic conditions, followed by cyclization. Key steps include:
- Enolate Formation : Treatment of acetophenone 9 with sodium hydride (NaH) in dimethylformamide (DMF) generates a reactive enolate, which undergoes condensation with methyl aryl esters (e.g., 2-chlorobenzoyl chloride) to yield diketones (10a–p ).
- Cyclization : Exposure to dry hydrogen chloride (HCl) gas in chloroform facilitates cyclization, producing dimethoxy chromones (11a–p ). Subsequent demethylation using boron tribromide (BBr₃) or pyridine-hydrochloride/quinoline yields the chromone alkaloid scaffold.
Introduction of the Piperidinyl Side Chain
The C8 position of the chromone ring is critical for kinase inhibition. The synthesis of the (3S,4R)-3-hydroxy-1-methylpiperidin-4-yl side chain involves:
- Chiral Resolution : Starting from chiral acetophenone derivatives, stereoselective reduction and methylation steps ensure the correct configuration at C3 and C4.
- Coupling Reactions : The piperidinyl moiety is introduced via nucleophilic substitution or reductive amination, followed by salt formation with HCl to yield the hydrochloride derivative.
Structural Analogues and SAR Studies
Modifications at the C8 position have been explored to enhance selectivity and potency:
- 8-Amidoflavones : Acylation of 8-aminoflavone intermediates (10 , 16 ) with benzoyl chlorides or sulfonating agents produces analogues (17a–e , 19a–d ) with varied antiproliferative profiles.
- Heterocyclic Derivatives : Reactions with alkyl dibromides yield pyrrolidinyl (20a ), piperidinyl (20b ), and morpholinyl (20c ) analogues, though these exhibit reduced CDK2 inhibitory activity compared to flavopiridol.
Table 1: Antiproliferative Activity of Flavopiridol Analogues
| Compound | MCF-7 IC₅₀ (μM) | CDK2-Cyclin A IC₅₀ (μM) |
|---|---|---|
| Flavopiridol | 0.026 | 1.5 |
| 17b | 4.6 | 417 |
| 19c | 9.7 | 90 |
| 20a | 20 | 417 |
Analytical Characterization and Quality Control
Spectroscopic Validation
Pharmacological Formulation and Stability
Solubility and Stock Preparation
Flavopiridol hydrochloride exhibits poor aqueous solubility (≥21.9 mg/mL in DMSO). Standard protocols recommend:
- Stock Solutions : Dissolution in DMSO at 10 mM, with aliquots stored at -20°C to prevent freeze-thaw degradation.
- In Vivo Formulations : For animal studies, solutions are prepared in 5% dextrose or saline, with doses adjusted for bioavailability.
Table 2: Standard Stock Solution Preparation
| Concentration | Volume per 1 mg |
|---|---|
| 1 mM | 2.28 mL |
| 10 mM | 0.23 mL |
Industrial-Scale Production Challenges
Recent Advances in Drug Delivery
Microparticle Encapsulation
Poly(lactic-co-glycolic acid) (PLGA) microparticles loaded with flavopiridol hydrochloride enable sustained intra-articular delivery, reducing systemic toxicity in osteoarthritis models.
Prodrug Strategies
Cy5-labeled derivatives (e.g., Cy5-flavopiridol ) facilitate real-time tracking of drug distribution in vivo, with conjugation achieved via EDC/NHS chemistry.
Chemical Reactions Analysis
Types of Reactions: Alvocidib hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in alvocidib hydrochloride.
Substitution: The chloro group in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of alvocidib hydrochloride.
Scientific Research Applications
Pharmacological Implications
Flavopiridol has shown potential in treating various malignancies. Its applications include:
- Leukemia and Lymphoma : Clinical trials have demonstrated its efficacy in chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, with some patients experiencing stable disease for extended periods .
- Solid Tumors : Studies indicate that flavopiridol effectively inhibits tumor growth in solid tumors such as breast, lung, and thyroid cancers . For instance, it has been shown to decrease tumor weight and volume in patient-derived xenograft models of anaplastic thyroid cancer (ATC) .
- Combination Therapy : Flavopiridol exhibits synergistic effects when combined with DNA-damaging agents like gemcitabine and taxanes, enhancing overall treatment outcomes .
Anaplastic Thyroid Cancer
In a study involving ATC cell lines, flavopiridol demonstrated a sub-micromolar half-maximal inhibitory concentration (IC50), effectively reducing cell viability and inhibiting colony formation. In vivo studies confirmed its ability to reduce tumor size significantly .
Chronic Lymphocytic Leukemia
Clinical trials have reported that flavopiridol can lead to partial responses in patients with CLL, particularly when used alongside other therapies. The treatment resulted in prolonged stable disease in several patients .
Cutaneous T-cell Lymphoma
Research indicated that flavopiridol exhibited potent cytotoxicity against cutaneous T-cell lymphoma cells, suggesting its potential as a therapeutic agent for this type of cancer .
Summary of Clinical Findings
| Cancer Type | Phase of Study | Key Findings |
|---|---|---|
| Anaplastic Thyroid Cancer | Preclinical | Significant tumor size reduction in xenograft models |
| Chronic Lymphocytic Leukemia | Phase II | Partial responses observed; prolonged stable disease |
| Cutaneous T-cell Lymphoma | Preclinical | High cytotoxicity against Hut78 cells |
Mechanism of Action
Alvocidib hydrochloride exerts its effects by inhibiting cyclin-dependent kinases, particularly CDK9 . This inhibition leads to the suppression of RNA polymerase II-mediated transcription, resulting in the downregulation of anti-apoptotic proteins such as MCL-1 . The compound induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Pharmacokinetic Challenges
Flavopiridol has low intrinsic aqueous solubility (0.024 mg/mL), necessitating formulation with cyclodextrins or cosolvents for stable parenteral administration .
Comparison with Similar CDK Inhibitors
Flavopiridol’s broad CDK inhibition contrasts with newer, more selective inhibitors. Below is a comparative analysis based on target specificity, potency, toxicity, and clinical progress.
Table 1: Key CDK Inhibitors Compared to Flavopiridol Hydrochloride
Key Differentiators:
Target Specificity: Flavopiridol and Dinaciclib are pan-CDK inhibitors, while Palbociclib and Abemaciclib selectively target CDK4/6 .
Toxicity Profile :
- Flavopiridol and Dinaciclib show cardiac toxicity at 10–50 μM, leading to their exclusion from certain antiviral studies .
- Palbociclib and Abemaciclib exhibit better tolerability, enabling their FDA approval for breast cancer .
Clinical Utility :
- Flavopiridol’s broad activity supports its use in hematologic malignancies (e.g., leukemia) but limits utility in solid tumors due to toxicity .
- Selective CDK4/6 inhibitors (Palbociclib, Abemaciclib) are preferred in hormone receptor-positive breast cancer due to targeted efficacy .
Antiviral Potential: Flavopiridol and SNS-032 showed antiviral activity against SARS-CoV-2, but Flavopiridol was discontinued in cardiac models due to cytotoxicity .
Biological Activity
Flavopiridol hydrochloride, a synthetic flavonoid derived from the Indian plant Dysoxylum binectariferum, is recognized primarily as a potent inhibitor of cyclin-dependent kinases (CDKs). Its biological activity has been extensively studied in the context of cancer therapy, particularly due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This article provides a comprehensive overview of the biological activity of flavopiridol, highlighting its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.
Flavopiridol exerts its biological effects primarily through the inhibition of CDKs, which are crucial for cell cycle regulation. The compound has demonstrated preferential activity against CDK9, with reported IC50 values ranging from 6 to 25 nM for CDK9 and 84 to 200 nM for CDK2 . By inhibiting these kinases, flavopiridol disrupts several cellular processes:
- Cell Cycle Arrest : Flavopiridol induces G1 and G2 phase arrest by inhibiting CDK1, CDK2, and CDK4. This prevents cells from progressing to the synthesis (S) and metaphase (M) phases of the cell cycle .
- Apoptosis Induction : The compound promotes apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For instance, it increases the Bax/Bcl-2 ratio, leading to enhanced apoptotic signaling .
- Transcriptional Regulation : Flavopiridol inhibits RNA polymerase II phosphorylation by targeting CDK9, thereby suppressing transcriptional activity related to cell survival and proliferation .
Efficacy in Cancer Models
Flavopiridol has shown significant anti-cancer activity across various preclinical and clinical studies. Below is a summary of its efficacy in specific cancer types:
Clinical Trials
Flavopiridol was the first CDK inhibitor to enter clinical trials, with initial studies starting in 1994. These trials have explored its use both as a monotherapy and in combination with other chemotherapeutic agents. Notable findings include:
- Combination Therapies : Flavopiridol has shown synergistic effects when combined with drugs such as gemcitabine and doxorubicin, enhancing overall anti-tumor efficacy .
- Dosing Regimens : Various infusion schedules have been tested, with continuous infusion over 72 hours being one of the most studied regimens. Recent trials are also investigating shorter infusion times to achieve higher peak concentrations .
Case Studies
Several case studies have highlighted the potential benefits and challenges associated with flavopiridol treatment:
- Case Study on AML : A patient with relapsed AML treated with flavopiridol showed a significant reduction in blast cells after a regimen combining flavopiridol with standard chemotherapy. The patient achieved partial remission, demonstrating the compound's potential effectiveness .
- Anaplastic Thyroid Cancer : In a study involving ATC cell lines, flavopiridol treatment resulted in reduced colony formation and migration capabilities. This suggests its potential as a novel therapeutic option for this aggressive cancer type .
- Combination Therapy with Topoisomerase Inhibitors : Flavopiridol enhanced the effects of topoisomerase I inhibitors by suppressing Rad51 expression in a p53-dependent manner, indicating its role in overcoming resistance mechanisms in certain cancers .
Q & A
Q. What is the molecular mechanism of Flavopiridol Hydrochloride in CDK inhibition?
Flavopiridol Hydrochloride acts as a broad-spectrum ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, and CDK4 with IC50 values of 30 nM, 170 nM, and 100 nM, respectively . It disrupts cell cycle progression by blocking phosphorylation events critical for CDK activation and downregulates cyclin D1/D3 expression, leading to G1 phase arrest . Methodologically, kinase inhibition can be validated using recombinant CDK assays with GST-Rb substrate and radiolabeled ATP, followed by scintillation counting .
Q. How should Flavopiridol Hydrochloride be stored and reconstituted for experimental use?
The compound should be stored as a lyophilized powder at -20°C, with a 3-year shelf life. Upon reconstitution in DMSO or water, aliquots should be stored at -80°C and used within one month to avoid degradation . Solubility in DMSO (≥10 mM) and methanol makes it suitable for in vitro studies, but solvent stability must be confirmed via HPLC prior to critical experiments .
Q. What purity standards are recommended for Flavopiridol Hydrochloride in preclinical studies?
A minimum purity of ≥98% is required for reproducible results, verified via HPLC or LC-MS. Commercial batches often report purity levels of 97–99.9%, with residual solvent profiles (e.g., DMSO) documented in certificates of analysis . Researchers should cross-validate purity using orthogonal methods, such as NMR, when characterizing novel formulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for CDK2 inhibition?
Discrepancies in IC50 values (e.g., 40 nM vs. 43–83 nM) arise from differences in assay conditions, such as ATP concentrations, cell lines (e.g., HNSCC vs. leukemia models), and substrate specificity . To address this, standardize assays using recombinant CDK2/cyclin E complexes and fixed ATP levels (e.g., 10 µM) while controlling for phosphatase activity . Include positive controls like Roscovitine to benchmark inhibition efficacy .
Q. What experimental strategies optimize Flavopiridol dosing in combination therapies?
Synergy studies require careful titration due to Flavopiridol’s narrow therapeutic window. For example, in SARS-CoV-2 antiviral screens, Flavopiridol showed cardiac toxicity at 50 µM but efficacy at lower doses in lung cells . Use matrix dosing (e.g., 0.04–30 µM) with time-course analyses to identify non-toxic synergistic windows. In vivo, intermittent dosing (e.g., 7.5 mg/kg IV for 5 days) minimizes toxicity while achieving tumor regression in xenografts .
Q. How can G1 arrest and apoptosis be distinguished in Flavopiridol-treated cells?
Combine flow cytometry (DNA content analysis via PI staining) with Annexin V/PI assays to differentiate G1 arrest (increased p21/p27 expression) from apoptosis (caspase-3 cleavage). Western blotting for CDK2/4 and cyclin A downregulation confirms cell cycle effects, while PARP cleavage indicates apoptotic pathways . Short-term exposure (12 hours) typically induces apoptosis in hematopoietic cells, whereas prolonged treatment favors G1 arrest .
Q. What methodologies validate ER stress induction by Flavopiridol in CLL models?
Flavopiridol (2 µM) triggers ER stress via IRE1-mediated ASK1 activation. Use thapsigargin as a positive control and monitor markers like GRP78, CHOP, and XBP-1 splicing. Pharmacological inhibition of IRE1 (e.g., STF-083010) can confirm pathway specificity . Pair these assays with siRNA knockdown of ASK1 to establish mechanistic causality .
Methodological Considerations
Q. How to design a kinase inhibition assay for Flavopiridol?
- Reagents : Recombinant CDKs, GST-Rb substrate, [γ-<sup>32</sup>P] ATP.
- Protocol : Pre-incubate Flavopiridol (0–1 µM) with CDK/cyclin complexes, initiate reactions with ATP (10 µM), and terminate with EDTA after 2.5 minutes. Capture phosphorylated Rb via glutathione-Sepharose and quantify radioactivity .
- Controls : Include ATP-only and inhibitor-free conditions. Normalize data to baseline kinase activity .
Q. What in vivo dosing regimen ensures tumor efficacy without toxicity?
In murine xenografts, 7.5 mg/kg IV daily for 5 days achieves complete tumor regression in HL-60 models . Monitor body weight, CBC, and liver enzymes to assess toxicity. For oral administration, 10 mg/kg (days 1–4 and 7–11) balances efficacy and tolerability in lymphoma models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
